1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-methylfuran-3-carbonyl group adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran-3-carboxylic acid with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, amidation, or cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share structural similarities with piperidine derivatives and are used in drug discovery.
Piperidine derivatives: Other piperidine-based compounds with different substituents may exhibit similar or distinct properties
Uniqueness
1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid is unique due to the presence of the 2-methylfuran-3-carbonyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15NO4 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-8-10(4-7-17-8)11(14)13-5-2-9(3-6-13)12(15)16/h4,7,9H,2-3,5-6H2,1H3,(H,15,16) |
InChI Key |
DVYSPJHBLYQOFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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